diABZI STING agonist-1 diABZI STING agonist-1 diABZI STING agonist-3 is a novel potent and selective STING agonist, activating secretion of IFNβ, IL-6, TNF, and KC/GROα, exhibiting durable anti-tumour effects.
Brand Name: Vulcanchem
CAS No.: 2138498-18-5
VCID: VC0525855
InChI: InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
SMILES: CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Molecular Formula: C42H51N13O7
Molecular Weight: 849.9 g/mol

diABZI STING agonist-1

CAS No.: 2138498-18-5

Cat. No.: VC0525855

Molecular Formula: C42H51N13O7

Molecular Weight: 849.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

diABZI STING agonist-1 - 2138498-18-5

Specification

CAS No. 2138498-18-5
Molecular Formula C42H51N13O7
Molecular Weight 849.9 g/mol
IUPAC Name 1-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-methoxybenzimidazole-5-carboxamide
Standard InChI InChI=1S/C42H51N13O7/c1-6-54-31(19-25(3)49-54)39(58)47-41-45-29-21-27(37(43)56)23-33(60-5)35(29)52(41)12-8-9-13-53-36-30(46-42(53)48-40(59)32-20-26(4)50-55(32)7-2)22-28(38(44)57)24-34(36)62-16-10-11-51-14-17-61-18-15-51/h8-9,19-24H,6-7,10-18H2,1-5H3,(H2,43,56)(H2,44,57)(H,45,47,58)(H,46,48,59)/b9-8+
Standard InChI Key JGLMVXWAHNTPRF-CMDGGOBGSA-N
Isomeric SMILES CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
SMILES CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Canonical SMILES CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=C5OCCCN6CCOCC6)C(=O)N)N=C4NC(=O)C7=CC(=NN7CC)C)C(=CC(=C3)C(=O)N)OC
Appearance Solid powder

Introduction

Chemical Properties and Structure

diABZI STING agonist-1 (also known as diamidobenzimidazole STING agonist-1 trihydrochloride) is a non-nucleotide-based STING agonist with the following properties:

PropertyValue
CAS Number2138299-34-8
Molecular FormulaC42H52ClN13O7
Molecular Weight886.41 g/mol
Physical FormWhite to yellow crystalline solid
SolubilityDMSO: 50 mg/ml, Water: ~2 mg/ml
Storage Conditions-20°C

Structurally, diABZI is a dimeric compound where two amidobenzimidazole (ABZI) molecules are linked through a four-carbon linker . This design takes advantage of the symmetrical nature of STING, with two ABZI molecules joined to create a single optimized dimeric ligand that has significantly higher binding affinity than monomeric forms . The compound's chemical name is 1-[(2E)-4-[5-(aminocarbonyl)-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-methoxy-1H-benzimidazol-1-yl]-2-buten-1-yl]-2-[[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]amino]-7-[3-(4-morpholinyl)propoxy]-1H-benzimidazole-5-carboxamide trihydrochloride .

Mechanism of Action

diABZI STING agonist-1 functions through a unique mechanism that differs from natural cyclic dinucleotide STING activators. Its mechanism involves:

  • Entry into the cytoplasm through an unknown receptor mechanism

  • Direct binding to the STING protein with high affinity

  • Induction of STING activation and dimerization

  • Stimulation of TBK1/IRF3 phosphorylation pathway

  • Triggering of type I interferon responses and pro-inflammatory cytokine production

Unlike classical cyclic dinucleotide STING agonists that require a closed "lid" conformation of STING, diABZI activates STING while maintaining its open conformation . This structural difference appears to contribute to its enhanced potency compared to natural STING ligands like 2'3'-cGAMP.

The activation of STING by diABZI leads to two major downstream signaling pathways:

  • TBK1/IRF3 phosphorylation leading to type I interferon production

  • NF-κB activation resulting in production of pro-inflammatory cytokines such as TNF-α and IL-6

Pharmacological Properties

diABZI STING agonist-1 demonstrates impressive pharmacological activity in various experimental systems. Its potency for STING activation exceeds that of natural ligands:

PropertyValueComparison to cGAMPReference
EC50 for STING activation0.013 μM (13 nM)Much higher potency
EC50 for IFN-β secretion in human PBMCs130 nMMore potent
Antiviral EC50 against HCoV-229E3 nMSuperior to remdesivir (26 nM)
Half-maximal cytotoxic concentration (CC50) in MRC-5 cells>100 μMHigh therapeutic index

The compound shows several key advantages over natural cGAMP, including:

  • Enhanced cellular permeability

  • Improved binding affinity to STING

  • Better bioavailability

  • Different structural interaction with STING that may contribute to improved potency

Biological Activities

Immunomodulatory Effects

diABZI is a potent activator of innate immune responses, inducing various immunological effects:

  • Triggers robust type I interferon (IFN-α and IFN-β) production

  • Stimulates production of pro-inflammatory cytokines (TNF-α, IL-6, CXCL10)

  • Increases CXCL1, IL-10 release at concentrations of 0.3-1 μM

  • Induces STAT1 phosphorylation

  • Upregulates interferon-stimulated genes (ISGs) including RIG-I and IFITM1

  • Enhances maturation of dendritic cells with increased CD80 and CD86 expression (approximately 3.46 and 1.97 times higher than control groups, respectively)

In THP-1 cells and bone marrow-derived dendritic cells, diABZI treatment resulted in significant phosphorylation of STING and interferon regulatory factor 3 (IRF-3), leading to transcription of IL-6 and secretion of IFN-β and TNF-α .

Antiviral Activity

diABZI has demonstrated potent antiviral effects against multiple viruses:

VirusExperimental SystemEC50OutcomeReference
HCoV-229EMRC-5 cells3 nMProtected cells from cytopathic effect
SARS-CoV-2Primary human bronchial airway epithelial cellsDose-dependentDecreased viral RNA levels
PIV3Hep2 cellsNot specifiedStrong inhibition
PIV3Primary bronchial epithelial cells0.01 μMSignificant reduction in viral replication
HRV16H1-HeLa cells1.14 μMSignificant reduction in viral replication

The mechanism of antiviral activity appears to vary depending on the virus. For PIV3, the antiviral effect was primarily mediated through interferon receptor signaling, while for HRV16, the protective effect was independent of interferon signaling but dependent on endosomal acidification .

Anticancer Activity

diABZI has shown significant anticancer activity in preclinical studies:

  • Decreases tumor volume and increases survival in CT26 murine colorectal cancer models when administered at 3 mg/kg

  • Potentiates antitumor immunity by enhancing adaptive immune responses

  • When encapsulated in polymersomes containing Type I photosensitizer (PNBS/diABZI), a single systemic administration eradicated orthotopic mammary tumors in murine models

  • Enhances the cytotoxicity of T cells towards cancer cells by activating STING-mediated pathways and improving antigen presentation

Recent studies have also demonstrated that diABZI can be combined with other cancer therapies. For instance, when used with TCR-engineered T cells (TCR-T), diABZI enhanced the immunotherapy efficacy by activating STING-mediated and TCR signaling pathways, improving interferon-γ expression, and increasing antigen presentation by tumor cells .

Preclinical Research Findings

In Vitro Studies

Extensive in vitro studies have characterized diABZI's cellular effects:

  • In THP-1 IRF-inducible luciferase reporter cells, diABZI activated the IRF reporter in a dose-dependent manner with an EC50 of 0.013 μM, compared to 2 μM for monomeric ABZI

  • Similar potency was observed in murine macrophage-derived RAW264.7 cells, indicating activity against both human and murine STING

  • In MRC-5 cells, diABZI demonstrated significant protection against HCoV-229E-induced cytopathic effects at concentrations as low as 0.1 μM

  • Treatment of CD14+ human monocytes with 0.1 μM diABZI induced STING oligomerization and transcription of IFNB1, TNF, CXCL10, and IL6, as well as secretion of TNF-α and IFN-β

  • In BEAS-2B bronchial epithelial cells, diABZI upregulated antiviral factors RIG-I and IFITM1 through STING activation and subsequent IFN-β production

In Vivo Studies

Multiple animal studies have investigated diABZI's effects in vivo with varied outcomes:

Study DesignDosageResultsReference
C57BL/6Rj mice, intratracheal administration0.01-1 μg for 3 consecutive daysDose-dependent increase in CXCL1/KC in bronchoalveolar lavage fluid (BALF)
SARS-CoV-2 infection model2.5 mg/kgIncreased serum levels of IFN-β, IL-6, TNF, and KC/GROα in wild-type but not in Sting-/- mice
CT26 murine colorectal cancer model3 mg/kgDecreased tumor volume and increased survival
Airway inflammation model1 μg intratracheal for 3 consecutive daysTriggered acute neutrophilic inflammation, disruption of respiratory barrier, DNA release with NET formation, PANoptosis cell death
Subcutaneous injection modelNot specifiedInduced severe but self-limiting skin inflammation with erythema, scaling, and induration that resolved within 6 weeks

One notable study demonstrated that diABZI (0.1-1 μg) administered intratracheally led to STING dimerization in lung tissue, confirming target engagement in vivo . In cancer models, systemic administration of diABZI enhanced adaptive antitumor immunity and induced tumor regression .

Comparison with Other STING Agonists

diABZI represents a novel class of STING agonists with several advantages over traditional cyclic dinucleotide (CDN) STING activators:

FeaturediABZICDN STING Agonists (e.g., cGAMP)Reference
Chemical classNon-nucleotide amidobenzimidazoleCyclic dinucleotide
STING binding modeActivates STING in open conformationRequires closed "lid" conformation
Potency (EC50 for STING activation)13 nMLower potency
Cellular permeabilityImprovedLimited
BioavailabilityEnhancedLimited
Administration routesPotentially systemicTypically intratumoral
StabilityImprovedIssues with stability

The improved physicochemical properties of diABZI make it potentially more suitable for clinical development, offering greater flexibility in administration routes and potentially improved efficacy .

Current Status and Future Directions

Research on diABZI STING agonist-1 continues to evolve in several directions:

  • Novel delivery systems to improve targeting and reduce off-target effects

    • Mannosylated polymeric prodrug platforms (polySTING) targeting dendritic cells

    • Photosensitizer-polymersome nanovesicles (PNBS/diABZI) for combined photodynamic-immunotherapy

  • Combination therapies

    • Integration with TCR-T cell therapy to enhance cancer cell recognition and killing

    • Combination with photodynamic therapy to enhance reactive oxygen species production and immune activation

  • Mechanistic studies

    • Further investigation of how diABZI activates STING while maintaining its open conformation

    • Understanding the balance between therapeutic effects and inflammatory adverse reactions

  • Exploration of broader applications

    • Potential use against other viral infections beyond respiratory viruses

    • Applications in other cancer types beyond colorectal and breast cancers

The continued development of diABZI may lead to novel therapeutic approaches for both cancer immunotherapy and antiviral treatments, pending resolution of safety concerns and optimization of delivery systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator